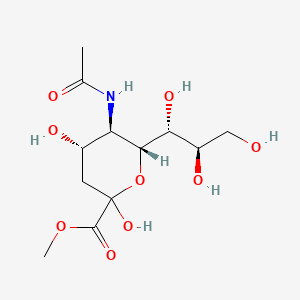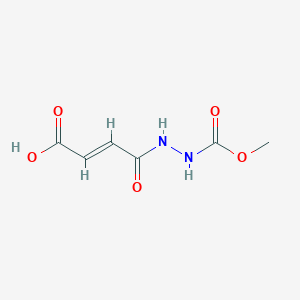
N-Acetylneuraminic acid methyl ester
Vue d'ensemble
Description
N-Acetylneuraminic acid methyl ester is a derivative of N-Acetylneuraminic acid, which is a predominant sialic acid found in human and many mammalian cells. This compound is known for its role in various biological processes, including acting as a receptor for influenza viruses and being involved in the biology of pathogenic and symbiotic bacteria .
Mécanisme D'action
Target of Action
N-Acetylneuraminic acid methyl ester (NANA-Me) primarily targets lung epithelium cells . These cells play a crucial role in the respiratory system, acting as a barrier against harmful substances and pathogens.
Mode of Action
NANA-Me acts by repairing the missing sialic acid on sick lung epithelium cells . This unique mechanism of action can block the binding of pathogenic antibodies to these cells, which are vulnerable to such antibodies .
Biochemical Pathways
NANA-Me affects the biochemical pathways involving sialic acid, a key component of glycoproteins and glycolipids found at the cell membrane . By replenishing the missing sialic acid on sick lung epithelium cells, NANA-Me can prevent the binding of pathogenic antibodies to these cells .
Result of Action
The primary result of NANA-Me’s action is the prevention of pathogenic antibody binding to sick lung epithelium cells . This can significantly reduce the sickness and deaths caused by these antibodies . Therefore, NANA-Me has the potential to prevent and treat serious conditions caused by pathogenic antibodies during a COVID-19 infection .
Action Environment
The action, efficacy, and stability of NANA-Me can be influenced by various environmental factors. For instance, the physiological pH of the body can impact the compound’s solubility and, consequently, its bioavailability Additionally, the presence of other molecules in the body, such as other antibodies or cellular components, may also affect the compound’s action
Méthodes De Préparation
N-Acetylneuraminic acid methyl ester can be synthesized through several methods. One common method involves the acetylation of N-acetylneuraminic acid using acetic anhydride and pyridine, followed by esterification with diazomethane . Another method includes the enzymatic synthesis where N-acetyl-D-glucosamine is converted to N-acetyl-D-mannosamine, which then reacts with pyruvic acid to form the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Analyse Des Réactions Chimiques
N-Acetylneuraminic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Acetolysis: This reaction can produce 2,3-unsaturated derivatives in a one-pot reaction.
Applications De Recherche Scientifique
N-Acetylneuraminic acid methyl ester has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
N-Acetylneuraminic acid methyl ester can be compared with other similar compounds such as:
N-Glycolylneuraminic acid: Another form of sialic acid found in cells.
5-Acetamido-3,5-dideoxy-n-galacto-octulosonic acid: An analogue used to study structural requirements of neuraminic acids.
2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic acid methyl ester: A derivative used in various biochemical applications.
This compound stands out due to its unique mechanism of action and its wide range of applications in scientific research and medicine.
Propriétés
IUPAC Name |
methyl (4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15)/t6-,7+,8+,9+,10+,12?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZQMWNJESHHSA-PQYSTZNASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4'-Bromo-[1,1'-biphenyl]-4-sulfonamido}cyclopentane-1-carboxylic acid](/img/structure/B3125556.png)
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B3125569.png)

![3-[(1,3-Benzoxazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B3125594.png)


![4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B3125617.png)

![5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde](/img/structure/B3125623.png)

![Methyl naphtho[2,1-b]furan-2-carboxylate](/img/structure/B3125633.png)
![Methyl 2-methylbenzo[d]thiazole-5-carboxylate](/img/structure/B3125635.png)

![2-((3-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoic acid](/img/structure/B3125648.png)
